molecular formula C14H11N3O B1348665 N-(3-cyanophenyl)-N'-phenylurea CAS No. 87597-64-6

N-(3-cyanophenyl)-N'-phenylurea

Cat. No. B1348665
CAS RN: 87597-64-6
M. Wt: 237.26 g/mol
InChI Key: TVYKDMRXLMUPEA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, the specific molecular structure analysis for “N-(3-cyanophenyl)-N’-phenylurea” is not available .


Chemical Reactions Analysis

Ureas can participate in a variety of chemical reactions, including hydrolysis, condensation, and addition reactions . The specific chemical reactions involving “N-(3-cyanophenyl)-N’-phenylurea” are not documented.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, solubility, and stability. Unfortunately, specific physical and chemical properties for “N-(3-cyanophenyl)-N’-phenylurea” are not available .

Scientific Research Applications

NO Donors with Antithrombotic and Vasodilating Activities

Research has demonstrated that compounds such as N-(1-cyanocyclohexyl)-N-hydroxy-N'-phenylurea, a relative of N-(3-cyanophenyl)-N'-phenylurea, exhibit potent antithrombotic effects and act as nitric oxide (NO) donors. The cyano group is essential for their activity, indicating their potential use in medicinal chemistry for cardiovascular diseases (Camehn & Rehse, 2000).

Enhanced Bioremediation of Environmental Contaminants

Studies on the bioremediation of herbicides like diuron, a phenylurea herbicide, have shown that cyclodextrin-based technologies can significantly enhance the degradation of these persistent environmental contaminants. This research suggests that N-phenylurea compounds, through their structural similarity, could play a role in environmental remediation efforts (Villaverde et al., 2012).

Synthesis of Heterocyclic Compounds

The chemical reactivity of N-(2-cyanophenyl) derivatives, closely related to N-(3-cyanophenyl)-N'-phenylurea, has been harnessed to synthesize various heterocyclic compounds, demonstrating their importance in the synthesis of complex molecules for potential therapeutic and material science applications (Fathalla et al., 2001).

Agricultural Chemistry and Herbicide Transformation

In agricultural chemistry, the transformation of phenylurea herbicides during water treatment processes has been extensively studied, highlighting the environmental fate of these compounds. The research underscores the importance of understanding chemical transformations of urea-based herbicides for environmental safety and regulatory purposes (Chusaksri et al., 2012).

properties

IUPAC Name

1-(3-cyanophenyl)-3-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O/c15-10-11-5-4-8-13(9-11)17-14(18)16-12-6-2-1-3-7-12/h1-9H,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVYKDMRXLMUPEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00359025
Record name N-(3-cyanophenyl)-N'-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyanophenyl)-N'-phenylurea

CAS RN

87597-64-6
Record name N-(3-cyanophenyl)-N'-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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